2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
Overview
Description
“2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol” is a chemical compound with the CAS Number: 170502-07-5 . It has a molecular weight of 207.15 and its IUPAC name is this compound .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including “this compound”, have been synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The compound has a molecular weight of 207.15 .Scientific Research Applications
Synthetic Methodologies
Researchers have explored various synthetic methodologies involving compounds structurally related to 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol. One notable study involves the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free [2+2] cycloaddition reaction with alkynes to synthesize substituted cyclobutenes at room temperature, showcasing a mild and facile uncatalyzed protocol (Alcaide et al., 2015). Another study describes the synthesis and crystal structure determination of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, highlighting the compound's crystallization and instability in crystal form (Percino et al., 2006).
Fungicidal Applications
A series of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, structurally similar to the compound , were synthesized and evaluated for their fungicidal activity. These compounds demonstrated potential in pharmacological and agrochemical applications (Kuzenkov & Zakharychev, 2009).
Coordination Chemistry
Research on lithium 3-trifluoromethyl-1,3-diketonates with pyridyl substituents provides insights into the coordination modes and crystal structures of such compounds, revealing a polymeric structure with lithium cations in various coordination environments. This study underscores the significance of 1,3-diketonate groups in chelation and bridge formation (Slepukhin et al., 2019).
Electroluminescence and OLEDs
Compounds related to this compound have been investigated for their potential in organic light-emitting diodes (OLEDs). Studies on Pt(II) complexes with pyridinyl pyrazolate chelates revealed their mechanoluminescent properties and their application in efficient OLEDs, showcasing the influence of molecular architecture on the optical and electrooptic responses of these materials (Huang et al., 2013).
Corrosion Inhibition
Research into Schiff base complexes of metals such as cadmium with pyridyl moieties has shown these compounds' efficacy in inhibiting corrosion on mild steel, offering a bridge between coordination chemistry and materials engineering. This work highlights the potential of such complexes in corrosion protection applications (Das et al., 2017).
Future Directions
The future directions for “2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol” and similar compounds seem promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are known to be used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives play a significant role in the synthesis of several crop-protection products .
Result of Action
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests , suggesting that they may have a significant impact on pest organisms at the molecular and cellular level.
Action Environment
The effectiveness of similar compounds in the agrochemical industry suggests that they may be robust to a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This interaction highlights the compound’s potential in modulating biochemical pathways related to collagen production and maintenance.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to reduce the content of hydroxyproline, a major component of collagen, in the presence of certain concentrations . This indicates its potential role in regulating cellular processes related to collagen synthesis and degradation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of enzymes such as collagen prolyl-4-hydroxylase by binding to their active sites, thereby preventing the conversion of proline residues into hydroxyproline . This inhibition leads to a decrease in collagen synthesis, which can have various downstream effects on cellular function and tissue integrity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on collagen prolyl-4-hydroxylase over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and tissue integrity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation . The compound’s inhibitory effects on collagen prolyl-4-hydroxylase suggest its potential role in modulating metabolic flux and metabolite levels associated with collagen production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to selectively target collagen-producing cells underscores its potential in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization ensures that the compound exerts its inhibitory effects on collagen prolyl-4-hydroxylase within the appropriate cellular context.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]oxyethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)6-2-1-3-12-7(6)14-5-4-13/h1-3,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJGMAMOUIEZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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